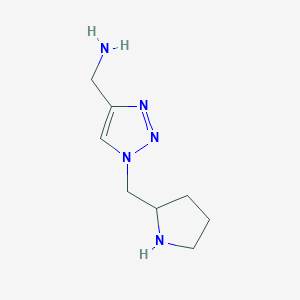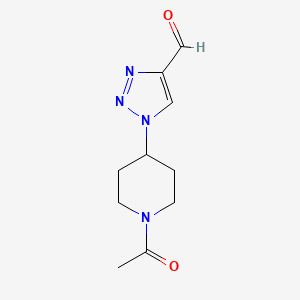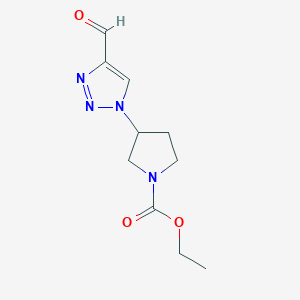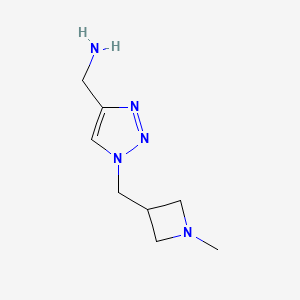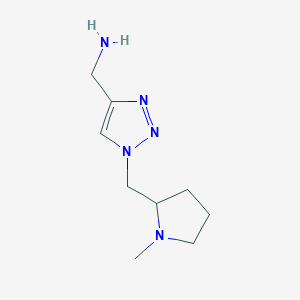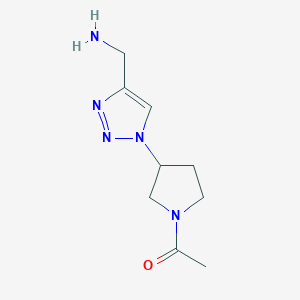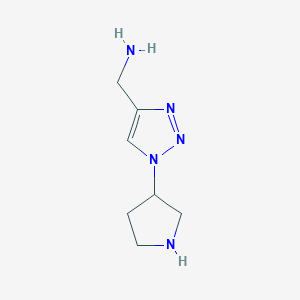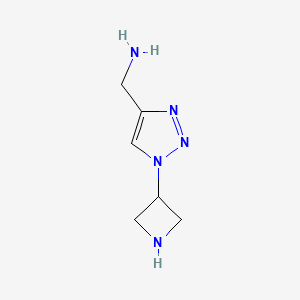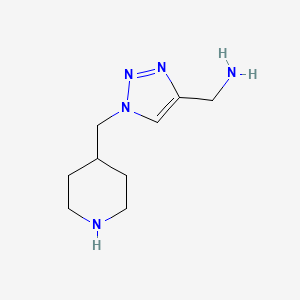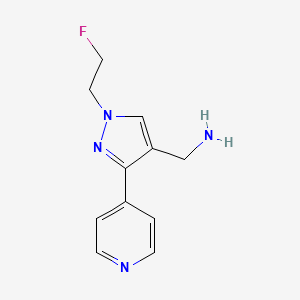
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, also known as FEPPy or FEPy, is an organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. FEPPy is a versatile molecule, with a wide range of properties that make it suitable for use in a variety of scientific research applications. FEPPy is a highly reactive compound, and has been used in the synthesis of a variety of organic and inorganic compounds. In addition, FEPPy has been used in the study of the biochemical and physiological effects of various drugs and compounds.
Applications De Recherche Scientifique
Ambient-Temperature Synthesis
Research has explored the synthesis of related pyrazole and pyridine derivatives at ambient temperature, emphasizing the importance of novel synthesis methods for similar compounds. For instance, the ambient-temperature synthesis of novel pyrazolyl and pyridinyl methanamine derivatives highlights the ongoing exploration in creating efficient synthesis routes for such compounds (Diana Becerra, J. Cobo, Juan C Castillo, 2021).
Anticonvulsant Agents
Some derivatives of pyridine and pyrazole have been investigated for their potential as anticonvulsant agents, suggesting a therapeutic application in the treatment of seizure disorders. This underscores the medicinal chemistry applications of pyrazole derivatives in designing new treatments for neurological conditions (S. Pandey, R. Srivastava, 2011).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity in pyrazoline and pyridine derivatives indicate their potential in combating microbial infections. This research area emphasizes the need for new antimicrobial agents in the face of rising antibiotic resistance (Satyender Kumar, Meenakshi, Sunil Kumar, Parvin Kumar, 2012).
Catalytic Applications
Research on pyridinyl methanamine derivatives has also explored their use in catalysis, such as in the synthesis of unsymmetrical pincer palladacycles. These findings highlight the relevance of such compounds in catalytic chemistry, potentially offering new approaches to chemical synthesis and material processing (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, J. Spencer, 2016).
Photocytotoxicity and Cellular Imaging
The development of iron(III) complexes with pyridinyl methanamine derivatives for cellular imaging and photocytotoxicity in red light showcases their potential applications in biomedical research, particularly in developing new therapeutic strategies and diagnostic tools (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Propriétés
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKPXPGMHMXHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



